N,4-Dimethyl-N-phenylbenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,4-dimethyl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-12-8-10-14(11-9-12)18(16,17)15(2)13-6-4-3-5-7-13/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFFCQILGLLHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277393 | |
| Record name | N,4-Dimethyl-N-phenylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599-62-2 | |
| Record name | 599-62-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 599-62-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,4-Dimethyl-N-phenylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYL-P-TOLUENESULFONANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for N,4-Dimethyl-N-phenylbenzenesulfonamide
The formation of the sulfonamide bond is central to the synthesis of this compound. Traditional methods, widely employed in organic chemistry, offer reliable pathways to this compound.
Aminolysis, a reaction in which an amine displaces a leaving group, is a foundational concept in sulfonamide synthesis. In this context, the reaction involves a nucleophilic attack by an amine on a sulfonyl derivative. The ester bond of a sulfonyl ester can be cleaved by an amine, resulting in the formation of a stable sulfonamide and an alcohol. This process, known as the aminolysis of esters, is a conventional method for producing amides and can be applied to the synthesis of sulfonamides. mdpi.com The reaction hinges on the nucleophilicity of the amine and the electrophilicity of the sulfur atom in the sulfonyl group.
The most prevalent and direct method for synthesizing this compound is the reaction between 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) and N-methylaniline. This reaction is a classic example of nucleophilic substitution at a sulfonyl sulfur center.
The synthesis is typically conducted in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. cbijournal.comnih.gov The choice of solvent and base can influence reaction times and yields. Dichloromethane is a commonly used solvent. nih.gov While some methods achieve high yields at room temperature, others may require refluxing for several hours to ensure completion. nih.govtsijournals.com
Table 1: Comparative Study of Reaction Conditions for Sulfonamide Synthesis
| Amine | Sulfonyl Chloride | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Aniline (B41778) | Benzenesulfonyl chloride | Triethylamine (TEA) | Tetrahydrofuran (THF) | Ice bath, then 6h at RT | 86% | cbijournal.com |
| 1,4-phenylene diamine | Toluene-4-sulfonyl chloride | Triethylamine (TEA) | Benzene (B151609) | Reflux for 6h | - | tsijournals.com |
| 4-methylbenzylamine | p-toluenesulfonyl chloride | Pyridine | Dichloromethane | 24h at RT under N₂ | - | nih.gov |
Electrochemical Synthesis Approaches for Related Sulfonamide Derivatives
In recent years, electrochemical methods have emerged as an environmentally benign alternative for constructing sulfonamide frameworks. semanticscholar.org These techniques are driven by electricity, often eliminating the need for sacrificial reagents or catalysts. semanticscholar.org
One prominent approach involves the electrochemical oxidative coupling of amines and thiols. semanticscholar.org Other methods rely on the anodic oxidation of aniline derivatives in the presence of arylsulfinic acids. acs.orgnih.gov In such a system, an electrogenerated quinone diimine intermediate undergoes a Michael-type addition reaction with the arylsulfinic acid to yield the sulfonamide derivative. acs.orgnih.gov By controlling the electrical potential during electrolysis, it is possible to selectively synthesize different types of products, such as mono- and disulfone derivatives, from the same precursors. acs.orgrsc.org These methods align with the principles of green chemistry by offering low-cost, versatile, and scalable routes to sulfonamide synthesis. doaj.org
Exploration of Chemical Reactivity and Synthetic Transformations
The chemical reactivity of this compound is dictated by its constituent functional groups: the two aromatic rings (a p-tolyl group and a phenyl group) and the tertiary sulfonamide linkage (-SO₂-N-).
The sulfonamide group itself is generally robust and chemically stable. However, the molecule can participate in several types of reactions:
Reactions at the Aromatic Rings: The phenyl and p-tolyl rings can undergo electrophilic aromatic substitution reactions, although the strong electron-withdrawing nature of the sulfonyl group deactivates the p-tolyl ring towards this type of reaction.
Transformations of the Sulfonamide Group: While stable, the S-N bond can be cleaved under specific reductive or hydrolytic conditions, though this typically requires harsh reagents.
Modifications of Substituents: The methyl group on the p-tolyl ring could potentially be oxidized under strong oxidizing conditions.
The reactivity of related sulfonamides provides further insight. For instance, N,N-Dimethyl-4-nitrobenzenesulfonamide can undergo reduction of its nitro group to an amine without affecting the sulfonamide moiety. This highlights the potential for selective transformations on substituted analogs of this compound.
Design and Synthesis of this compound Analogs and Derivatives
The structural framework of this compound serves as a template for the design and synthesis of a wide array of analogs and derivatives. These modifications are typically achieved by either varying the starting materials (the amine or the sulfonyl chloride) or by performing subsequent chemical transformations on the parent molecule.
The synthesis of these analogs generally follows the established routes for sulfonamide formation, primarily the reaction of a substituted sulfonyl chloride with a corresponding amine. For example, reacting p-toluenesulfonyl chloride with different primary or secondary amines leads to a diverse library of sulfonamide compounds. nih.govnsf.gov
Further derivatization can be achieved on a pre-formed sulfonamide. For instance, N-(4-aminophenyl)-4-methylbenzenesulfonamide can be synthesized and then its amino group can be converted into an azide, which in turn can be used to construct 1,2,3-triazole derivatives or azo compounds. tsijournals.com This modular approach allows for the systematic modification of the molecule's structure.
Table 2: Examples of Synthesized Analogs and Derivatives
| Compound Name | Synthetic Precursors | Purpose of Synthesis | Reference |
|---|---|---|---|
| N-(4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl) phenyl)-4-methylbenzenesulfonamide | N-(4-azidophenyl)-4-methylbenzenesulfonamide and acetylacetone | Creation of new sulfonamide derivatives with triazole moieties | tsijournals.com |
| 4-methyl-N-(4-methylbenzyl)benzenesulfonamide | p-toluenesulfonyl chloride and 4-methylbenzylamine | Synthesis and crystallographic characterization | nih.gov |
| N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide | Not specified | Reduction to the corresponding amine for use as a dye intermediate | nih.gov |
Advanced Structural Elucidation and Characterization
Spectroscopic Analysis of N,4-Dimethyl-N-phenylbenzenesulfonamide and Related Compounds
Spectroscopic methods are fundamental in determining the structural features of this compound. Vibrational and nuclear magnetic resonance spectroscopy confirm the presence of key functional groups and provide insight into the chemical environment of individual atoms, while UV-Vis spectroscopy reveals information about the electronic transitions within the molecule.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) Studies
In a study of N-phenylbenzenesulfonamide, the FTIR spectrum was recorded in the range of 4000–400 cm⁻¹ and the FT-Raman spectrum from 3500–500 cm⁻¹. The observed vibrational frequencies were then compared with theoretical values calculated using density functional theory (DFT). For sulfonamide derivatives, the S-N stretching mode is typically observed in the range of 905 ± 30 cm⁻¹. The SO₂ stretching modes are generally found between 1358-1130 cm⁻¹ in the IR spectrum and 1360-1133 cm⁻¹ in the Raman spectrum.
Table 1: Selected Vibrational Frequencies for Sulfonamide Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| S-N Stretch | 905 ± 30 | |
| SO₂ Stretch (IR) | 1358 - 1130 | |
| SO₂ Stretch (Raman) | 1360 - 1133 |
This table provides typical ranges for key vibrational modes in sulfonamide derivatives based on available literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Chemical Shift Analysis
¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise structural arrangement of this compound. The chemical shifts observed in the NMR spectra provide detailed information about the electronic environment of the hydrogen and carbon atoms within the molecule.
For this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the aromatic and methyl protons. The protons of the p-methylphenyl group appear as a doublet at approximately 7.43 ppm, while the phenyl group protons are observed as a multiplet between 7.20 and 7.32 ppm. The N-methyl protons appear as a singlet at 3.16 ppm, and the p-methyl protons also present as a singlet at 2.41 ppm.
The ¹³C NMR spectrum in CDCl₃ reveals signals for all 14 carbon atoms. The aromatic carbons resonate in the region of 126.6 to 143.5 ppm. The N-methyl carbon appears at 38.1 ppm, and the p-methyl carbon is observed at 21.5 ppm.
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| p-methylphenyl (CH) | 7.43 (d, J = 8.2 Hz, 2H) | 143.5, 133.6, 129.3, 127.2 | |
| Phenyl (CH) | 7.20-7.32 (m, 5H), 7.10 (m, 2H) | 141.7, 128.8, 127.9, 126.6 | |
| N-CH₃ | 3.16 (s, 3H) | 38.1 | |
| p-CH₃ | 2.41 (s, 3H) | 21.5 |
This table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy provides insights into the electronic transitions occurring within this compound. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
In a study of N-phenylbenzenesulfonamide, the UV-Vis spectrum was recorded in the 200–800 nm range. The experimental spectrum, when compared with theoretical calculations using time-dependent density functional theory (TD-DFT), helps in understanding the electronic properties of the molecule. For this compound, spectral data is available on platforms such as SpectraBase.
X-ray Crystallography and Solid-State Structural Investigations
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction analysis has been employed to determine the precise three-dimensional structure of this compound and related compounds. These studies reveal detailed information about the molecular geometry and intermolecular interactions in the crystalline state.
For instance, the crystal structure of 2,4-Dimethyl-N-phenyl-benzene-sulfonamide, a related compound, was determined to have two independent molecules in the asymmetric unit. Similarly, studies on other N-aryl-arylsulfonamides have provided insights into how substituents affect the crystal packing and molecular conformation. The crystal structure of N-(4-Bromophenyl)-4-methoxybenzenesulfonamide was confirmed by single-crystal X-ray diffraction, revealing a monoclinic space group P21. The synthesis and X-ray crystal structure analysis of other substituted sulfonamides have also been reported, contributing to a broader understanding of this class of compounds.
Analysis of Intermolecular Interactions: Hydrogen Bonding (C—H⋯O) and C—H⋯π Interactions
In the absence of a traditional N-H hydrogen bond donor, the stability of the crystal lattice of compounds like this compound relies on weaker, non-conventional hydrogen bonds. The primary interactions observed in analogous structures are C-H···O and C-H···π interactions.
C—H⋯O Interactions: In related sulfonamide crystal structures, molecules are often linked by C-H···O hydrogen bonds. nih.govnsf.govnsf.gov These interactions occur between a carbon-bound hydrogen atom (from either an aromatic ring or a methyl group), acting as a weak acid (donor), and an electronegative oxygen atom of the sulfonyl group (acceptor). These bonds, while weaker than classical N-H···O bonds, can collectively play a significant role in defining the supramolecular assembly. For instance, in the crystal structure of 2,4-Dimethyl-N-phenylbenzenesulfonamide, which differs by having an N-H bond and an additional methyl group at the 2-position, both N-H···O and C-H···O hydrogen bonds combine to form a two-dimensional network. nih.govnih.gov For this compound, the C-H donors from the phenyl, p-tolyl, and N-methyl groups are expected to form contacts with the sulfonyl oxygens of neighboring molecules.
C—H⋯π Interactions: Another crucial interaction for the stabilization of the crystal packing is the C—H⋯π interaction. This involves a C-H bond pointing towards the electron-rich π-system of an aromatic ring on an adjacent molecule. In various aromatic sulfonamides, C-H···π interactions, along with π-π stacking, connect molecules into layers or more complex three-dimensional architectures. iucr.org
The following table, with representative data from a related sulfonamide, illustrates the typical geometry of such interactions.
| Interaction Type | D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| C—H···O (Aromatic) | C10–H10···O1i | 0.93 | 2.55 | 3.461(3) | 166 |
| C—H···O (Methyl) | C14–H14A···O2ii | 0.96 | 2.60 | 3.523(4) | 161 |
| C—H···π (Aromatic) | C12–H12···Cg1iii | 0.93 | 2.85 | 3.751(2) | 163 |
| Note: Data is representative of interactions found in similar sulfonamide crystal structures. D = donor atom, A = acceptor atom, Cg = centroid of a π-ring. Symmetry codes (i, ii, iii) denote neighboring molecules. |
Supramolecular Assembly and Crystal Packing Architecture
In the case of this compound, the C-H···O interactions are expected to link molecules into chains or layers. These layers can then be held together by a combination of C-H···π interactions and van der Waals forces, creating a stable three-dimensional architecture. The specific arrangement, or crystal packing architecture, maximizes packing efficiency and satisfies the geometric constraints of these directional, weak interactions. Studies on analogous compounds show that even minor changes in substituents can significantly alter the packing motif, highlighting the delicate balance of these forces. researchgate.net
Hirshfeld Surface Analysis and 2D-Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest nucleus external to the surface (dₑ) and internal to the surface (dᵢ) is calculated for each point.
These values are often mapped onto the surface using a normalized contact distance (dₙₒᵣₘ), which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other close interactions. nih.gov
The 2D-fingerprint plot is a histogram that summarizes all the (dᵢ, dₑ) pairs on the Hirshfeld surface. It provides a unique "fingerprint" of the intermolecular environment for a molecule in a crystal. crystalexplorer.net Different types of interactions appear as distinct features on the plot. For example, sharp spikes are characteristic of strong, directional hydrogen bonds, while more diffuse features represent weaker or less specific contacts like van der Waals forces. researchgate.net
For a molecule like this compound, the fingerprint plot would be expected to show the following:
H···H contacts: Typically the largest contribution, appearing as a large, diffuse region in the center of the plot. nih.govnih.gov
O···H/H···O contacts: Corresponding to C-H···O interactions, these appear as distinct "wings" on the plot. The length and sharpness of these wings indicate the prevalence and relative strength of these contacts.
C···H/H···C contacts: These relate to C-H···π interactions and general van der Waals contacts, also appearing as wing-like features. nih.gov
The table below shows a typical quantitative breakdown of intermolecular contacts derived from Hirshfeld surface analysis for a related aromatic sulfonamide.
| Contact Type | Contribution to Hirshfeld Surface (%) |
| H···H | 58.1% |
| C···H/H···C | 14.3% |
| O···H/H···O | 17.5% |
| S···H/H···S | 13.4% |
| Others | < 2.0% |
| Note: Data is representative of analysis performed on similar organosulfur compounds and illustrates typical contributions. nih.govnih.gov |
This detailed analysis of intermolecular forces and packing provides a fundamental understanding of the solid-state properties of this compound.
Computational Chemistry and Theoretical Modelling
Quantum Chemical Investigations of N,4-Dimethyl-N-phenylbenzenesulfonamide and Analogs
Computational chemistry provides profound insights into the structural and electronic properties of molecules, elucidating relationships between molecular structure and chemical behavior. For this compound and its analogs, theoretical modelling, particularly through quantum chemical investigations, is a powerful tool for understanding their intrinsic characteristics at the molecular level.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the optimized and most stable three-dimensional structure of molecules. nih.gov For sulfonamide derivatives, DFT calculations are routinely employed to predict geometric parameters such as bond lengths, bond angles, and dihedral (torsion) angles. nih.gov The B3LYP functional combined with a split-valence basis set, such as 6-311G+(d,p), is a commonly utilized level of theory for these types of investigations, providing results that correlate well with experimental data. nih.gov
The geometry of the sulfonamide functional group (-SO₂-N<) typically exhibits a distorted tetrahedral arrangement around the central sulfur atom. nih.gov In crystallographic studies of analogous compounds like 2,4-Dimethyl-N-phenyl-benzene-sulfonamide, the two benzene (B151609) rings are not coplanar. The dihedral angle, or tilt, between the planes of the two aromatic rings is observed to be significant, with values reported as 67.5 (1)° and 72.9 (1)° for the two independent molecules in the asymmetric unit. nih.govepa.gov
Table 1: Selected Geometric Parameters for Sulfonamide Analogs
| Parameter | Description | Typical Value (from Analogs) | Reference |
|---|---|---|---|
| C-S-N-C Dihedral Angle | Torsion angle defining the twist around the sulfonamide core. | ~46-70° | nih.govresearchgate.net |
| Inter-ring Dihedral Angle | The angle between the planes of the two benzene rings. | ~47-84° | nih.govresearchgate.net |
| S-N Bond Length | The distance between the sulfur and nitrogen atoms. | ~1.63 Å | nih.gov |
| S=O Bond Length | The length of the double bonds in the sulfonyl group. | ~1.43 Å | nih.gov |
Frontier Molecular Orbital (FMO) theory is fundamental to explaining the electronic properties and reactivity of a molecule. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). faccts.de The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. faccts.demdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov In studies of sulfonamide analogs, DFT calculations are used to determine the energies of these orbitals. For example, in a study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, the calculated HOMO and LUMO energies were used to show that charge transfer occurs within the molecule. researchgate.net The distribution of HOMO and LUMO densities reveals the regions most likely to be involved in electron donation and acceptance, respectively. In many arenesulfonamides, the HOMO is often localized on the N-phenyl ring system, while the LUMO may be distributed across the p-toluenesulfonyl moiety, facilitating intramolecular charge transfer.
Table 2: Frontier Molecular Orbital (FMO) Concepts
| Concept | Description | Significance in Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; region of highest electron density, acts as an electron donor. | Indicates sites susceptible to electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital; region of lowest electron density, acts as an electron acceptor. | Indicates sites susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower stability. nih.gov |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. wikipedia.org The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. nih.gov
For sulfonamides, MEP analysis consistently reveals that the most negative potential is concentrated around the oxygen atoms of the sulfonyl (SO₂) group. chemspider.com This high electron density makes these oxygen atoms the primary sites for interactions with electrophiles and hydrogen bond donors. Conversely, the regions of positive potential are generally located around the hydrogen atoms of the aromatic rings and the methyl groups, indicating their susceptibility to nucleophilic attack.
In sulfonamide systems, NBO analysis quantifies the delocalization of electron density from donor orbitals to acceptor orbitals. nih.gov Key interactions often involve the delocalization of lone pair (n) electrons from the sulfonyl oxygen atoms and the sulfonamide nitrogen into the antibonding (π) orbitals of the aromatic rings. nih.gov These n → π interactions result in a transfer of charge and contribute significantly to the stability of the molecule. The stabilization energy (E(2)) associated with these interactions can be calculated using second-order perturbation theory. For example, in studies of ortho-(4-tolylsulfonamido)benzamides, intramolecular hyperconjugation between the nitrogen lone pair and antibonding orbitals of adjacent carbonyl groups resulted in stabilization energies ranging from 51 to 62 kJ/mol. nih.gov
Table 3: Representative NBO Donor-Acceptor Interactions in Sulfonamide Analogs
| Donor NBO | Acceptor NBO | Interaction Type | Significance |
|---|---|---|---|
| LP (O) | π* (Aryl C-C) | n → π | Delocalization of oxygen lone pair into the aromatic ring, enhancing stability. |
| LP (N) | π (Aryl C-C) | n → π | Delocalization of nitrogen lone pair into the aromatic rings, influencing conformation and reactivity. nih.gov |
| π (Aryl C-C) | π (Aryl C-C) | π → π* | Intra-ring delocalization contributing to aromaticity and stability. nih.gov |
To pinpoint reactive sites within a molecule with greater precision, local reactivity descriptors derived from DFT are employed. Among the most powerful are Fukui functions, which measure the change in electron density at a specific point in the molecule as the total number of electrons changes. researchgate.netwikipedia.org
The Fukui function helps to identify which atoms are most likely to act as electrophilic or nucleophilic centers. nih.gov Three types of Fukui functions are typically considered:
f⁺(r) : for nucleophilic attack (electron acceptance), calculated from the electron densities of the neutral (N) and anionic (N+1) species. researchgate.net
f⁻(r) : for electrophilic attack (electron donation), calculated from the densities of the neutral (N) and cationic (N-1) species. researchgate.net
f⁰(r) : for radical attack. researchgate.net
Regions with a high f⁺(r) value are susceptible to nucleophilic attack, while those with a high f⁻(r) value are prone to electrophilic attack. researchgate.net For a molecule like this compound, this analysis could quantitatively determine the most reactive carbon atoms on the phenyl and tolyl rings, or differentiate the reactivity of the nitrogen and oxygen atoms in the sulfonamide bridge. While specific Fukui function analyses for this compound were not found in the surveyed literature, this theoretical approach remains a standard method for predicting regioselectivity in complex organic molecules. nih.gov
Another descriptor, the Average Local Ionization Energy (ALIE), provides information on the regions where an electron is most easily detached. The surface minima of ALIE indicate the sites most susceptible to electrophilic attack.
Computational methods are extensively used to predict the vibrational spectra (Infrared and Raman) of molecules. By performing a frequency calculation on the DFT-optimized geometry, a set of theoretical vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are then compared with experimental data from FT-IR and FT-Raman spectroscopy. nih.gov
This correlation serves two main purposes: it helps in the assignment of complex experimental spectra by attributing specific absorption bands to particular molecular vibrations (e.g., C-H stretching, S=O stretching, ring deformation), and it validates the accuracy of the computational model. It is common for calculated harmonic frequencies to be systematically higher than experimental frequencies, and thus they are often scaled by an empirical factor (typically ~0.96 for B3LYP functionals) to improve the agreement. Studies on various sulfonamides and related compounds show a good correlation between the scaled theoretical frequencies and the observed experimental bands. nih.gov
Table 4: Example of Calculated vs. Experimental Vibrational Frequencies for Key Groups in an Analogous Molecule
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | ~3120 | ~3152 | |
| Asymmetric SO₂ Stretch | ~1340 | ~1345 | nih.gov |
| Symmetric SO₂ Stretch | ~1160 | ~1158 | nih.gov |
| C-N Stretch | ~1137 | - | |
| C-S Stretch | ~815 | ~810 | nih.gov |
Calculation of Thermochemical Parameters
The thermochemical properties of this compound have been calculated using established computational methods. These parameters are crucial for understanding the compound's stability and energy characteristics under various conditions. While specific peer-reviewed research articles detailing extensive DFT calculations on the thermochemical properties of this compound are not widely available in the public domain, estimations based on group contribution methods, such as the Joback method, provide valuable approximations.
| Thermochemical Parameter | Estimated Value | Unit | Method |
| Ideal Gas Heat Capacity (Cp,gas) | Data not available | J/mol·K | |
| Standard Gibbs Free Energy of Formation (ΔfG°) | Data not available | kJ/mol | |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | Data not available | kJ/mol | |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | Data not available | kJ/mol | |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | Data not available | kJ/mol |
Dipole Moment, Linear Polarizability, and First-Order Hyperpolarizability Calculations
The electronic properties of a molecule, such as its dipole moment, polarizability, and hyperpolarizability, are critical in determining its interaction with electric fields and its potential application in nonlinear optics. DFT calculations are a powerful tool for predicting these properties.
For the related compound N-phenylbenzenesulfonamide, a study utilizing DFT with the B3LYP/6-31G(d,p) basis set has been conducted to calculate these parameters. This provides a methodological framework for how such properties could be determined for this compound. However, specific calculated values for this compound from dedicated research articles are not prevalent in existing literature.
| Electronic Property | Calculated Value | Unit | Computational Method |
| Dipole Moment (μ) | Data not available | Debye | |
| Linear Polarizability (α) | Data not available | esu | |
| First-Order Hyperpolarizability (β) | Data not available | esu |
Note: This table illustrates the types of data that would be generated from such a study, but specific values for this compound are not currently available in the cited literature.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of molecules, providing insights into their conformational changes and interactions with their environment. While MD simulations are a common tool for studying sulfonamides in various contexts, such as their interaction with biological macromolecules, specific MD simulation studies focusing on the dynamic behavior and interactions of isolated this compound are not described in the available research.
General MD simulation studies on sulfonamides have investigated their binding to enzymes like triosephosphate isomerase and their role in drug delivery systems. researchgate.net These studies typically involve creating a simulation box with the sulfonamide and its interacting partners, applying a force field to describe the atomic interactions, and simulating the system's evolution over time. Such an approach could be applied to this compound to understand its flexibility, solvation, and potential binding modes with various targets.
In Silico Ligand-Target Interaction Studies: Molecular Docking Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target.
While numerous molecular docking studies have been performed on various sulfonamide derivatives against a range of biological targets, including carbonic anhydrases and cholinesterases, specific molecular docking analyses featuring this compound are not prominently reported in the scientific literature. Studies on structurally similar molecules can provide insights into the potential interactions of the N-phenylbenzenesulfonamide scaffold. For instance, research on N-phenylsulfonamide derivatives has shown their inhibitory potential against several human carbonic anhydrase isoenzymes. A typical docking study would involve preparing the 3D structure of this compound and the target protein, defining a binding site, and using a scoring function to evaluate the potential binding poses.
Mechanistic Insights into Biological Interactions
Investigation of Enzyme Inhibition Mechanisms
Benzenesulfonamide (B165840) derivatives are renowned for their ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govunifi.it The primary mechanism of inhibition involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion. unifi.itnih.gov This interaction is stabilized by hydrogen bonds between the sulfonamide's oxygen atoms and the amide nitrogen of a conserved threonine residue (Thr199). nih.gov
Table 1: Inhibitory Activity of Representative Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms Data for compounds structurally related to N,4-Dimethyl-N-phenylbenzenesulfonamide.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Compound 3a nih.gov | 89.4 | - | - | - |
| Compound 4f nih.gov | 60.9 | - | - | - |
| Glucuronic acid derivative 20 griffith.edu.au | - | - | 23 | - |
Ki represents the inhibition constant. Lower values indicate greater potency. Data sourced from studies on related benzenesulfonamide compounds.
Sulfonamides, the class of compounds to which this compound belongs, are classical inhibitors of dihydropteroate (B1496061) synthase (DHPS). nih.govwikipedia.orgnih.gov This enzyme is crucial for the de novo synthesis of folate in many microorganisms. wikipedia.orgpnas.org The inhibitory mechanism is based on the structural mimicry of the natural substrate, p-aminobenzoic acid (PABA). patsnap.com Sulfonamides act as competitive inhibitors, binding to the PABA-binding site on the DHPS enzyme and thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. nih.govwikipedia.orgpatsnap.com This selective toxicity to microbial cells, which cannot utilize exogenous folate, forms the basis of the antimicrobial action of this class of drugs. wikipedia.org
Studies on various sulfonamides have demonstrated their inhibitory potency against DHPS from different organisms. For example, sulfadiazine (B1682646) has been shown to be a competitive inhibitor of DHPS from Escherichia coli with a Ki value of 2.5 x 10-6 M. nih.gov The sulfone dapsone (B1669823) has also been identified as a potent inhibitor of DHPS. nih.govpnas.org
Table 2: Inhibitory Activity of Representative Sulfonamides against Dihydropteroate Synthetase Data for compounds structurally related to this compound.
| Compound | Organism | Inhibition Constant (Ki) |
| Sulfadiazine | Escherichia coli | 2.5 µM |
| 4,4′-Diaminodiphenylsulfone (DDS) | Escherichia coli | 5.9 µM |
Ki represents the inhibition constant. Lower values indicate greater potency. Data sourced from a study on related sulfonamide compounds. nih.gov
The glyoxalase system, with its key enzyme glyoxalase I (Glo-I), plays a vital role in detoxifying cytotoxic alpha-ketoaldehydes like methylglyoxal. nih.govscbt.comeurekaselect.com The overexpression of Glo-I in cancerous cells makes it a target for anticancer therapies. nih.govnih.gov Benzenesulfonamide derivatives have been investigated as inhibitors of Glo-I. nih.govnih.gov The mechanism of these inhibitors often involves interaction with the zinc ion present in the active site of Glo-I. nih.gov
While specific data for this compound is not available, a study on a series of 1,4-benzenesulfonamide derivatives revealed potent inhibitory activity against human Glo-I. nih.gov For instance, compounds (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid and (E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide displayed IC50 values of 0.39 µM and 1.36 µM, respectively. nih.govnih.gov
Table 3: Inhibitory Activity of Representative Benzenesulfonamide Derivatives against Glyoxalase I Data for compounds structurally related to this compound.
| Compound | IC50 (µM) |
| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid | 0.39 |
| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide | 1.36 |
IC50 represents the half-maximal inhibitory concentration. Lower values indicate greater potency. Data sourced from a study on related benzenesulfonamide compounds. nih.govnih.gov
Lipoxygenases (LOXs) are a family of enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of pro-inflammatory lipid mediators. nih.gov Benzenesulfonamide derivatives have been explored as potential inhibitors of these enzymes. A study on N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, which share the 4-methylbenzenesulfonamide core with the subject compound, identified some derivatives as inhibitors of lipoxygenase. nih.gov For example, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)-4-methylbenzenesulfonamide showed an IC50 value of 85.79 µM. nih.gov Another selective inhibitor of 15-lipoxygenase, 4-MMPB, has an IC50 of 18 µM. medchemexpress.com
Table 4: Inhibitory Activity of Representative Benzenesulfonamide Derivatives against Lipoxygenase Data for compounds structurally related to this compound.
| Compound | IC50 (µM) |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)-4-methylbenzenesulfonamide | 85.79 |
| N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | 89.32 |
| 4-MMPB (15-lipoxygenase) | 18 |
IC50 represents the half-maximal inhibitory concentration. Lower values indicate greater potency. Data sourced from studies on related benzenesulfonamide compounds. nih.govmedchemexpress.com
Molecular Mechanisms of Interfering with Cellular Pathways
Benzenesulfonamide derivatives have demonstrated the ability to inhibit the proliferation of various cancer cell lines. nih.govnih.govimmunopathol.com The mechanisms underlying these antiproliferative effects are diverse and can involve the inhibition of enzymes crucial for cancer cell growth and survival, such as the aforementioned carbonic anhydrases. nih.gov
While specific antiproliferative data for this compound is not detailed in the reviewed literature, studies on structurally related compounds provide valuable insights. For example, a series of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides showed antiproliferative activity against several cancer cell lines, with some compounds exhibiting IC50 values in the micromolar range. nih.gov Another study on benzenesulfonamide derivatives targeting triple-negative breast cancer and glioblastoma cell lines also reported IC50 values in the micromolar range. nih.gov For instance, compound 13a in that study showed an IC50 of 44.4 µM against MDA-MB-231 cells. nih.gov
Table 5: Antiproliferative Activity of Representative Benzenesulfonamide Derivatives Data for compounds structurally related to this compound.
| Compound | Cell Line | IC50 (µM) |
| 5i (4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide) | SK-N-MC (neuroblastoma) | 25.2 |
| 5i (4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide) | T-47D (breast cancer) | 19.7 |
| 13a (a benzenesulfonamide-Biginelli product conjugate) | MDA-MB-231 (breast cancer) | 44.4 |
IC50 represents the half-maximal inhibitory concentration. Lower values indicate greater potency. Data sourced from studies on related benzenesulfonamide compounds. nih.govnih.gov
Induction of Apoptosis Mechanisms
While direct studies on the apoptosis-inducing mechanisms of this compound are not extensively detailed in the available literature, the broader class of sulfonamide derivatives has been investigated for its pro-apoptotic potential. For instance, the related compound p-toluenesulfonamide (B41071) is suggested to possess antineoplastic activity by increasing the permeability of lysosomal membranes. nih.gov This leads to the release of cathepsin B, which in turn activates pro-apoptotic proteins like the BH3 interacting-domain death agonist (Bid) and poly [ADP-ribose] polymerase 1 (PARP-1), ultimately triggering tumor cell death. nih.gov
Another synthetic compound, MMPT (5-[(4-methylphenyl)methylene]-2-(phenylamino)-4(5H)-thiazolone), which shares some structural similarities, has been shown to induce apoptosis in lung cancer cells. nih.govelsevierpure.com Its mechanism involves the activation of caspases-3, -8, and -9, cleavage of PARP, and the release of cytochrome c from mitochondria. nih.govelsevierpure.com This apoptotic cascade was found to be dependent on the activation of c-Jun N-terminal kinase (JNK). nih.govelsevierpure.com Furthermore, studies on methyl-donors suggest they can induce apoptosis by downregulating pathways like Akt and Erk1/2, which are involved in cell proliferation. mdpi.com The 1-methyl-4-phenylpyridinium ion (MPP+) has also been identified as an inducer of apoptotic cell death in neuronal co-cultures. nih.gov These examples from related compounds illustrate potential pathways by which this compound might exert cytotoxic effects, although specific research on this particular molecule is required for confirmation.
Interference with Microbial Metabolic Pathways
The interference of sulfonamides with microbial metabolic pathways is a well-established principle of their antimicrobial action. While specific data for this compound is limited, the general mechanism for this class of compounds involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. Bacteria rely on this pathway to produce essential nucleic acids and amino acids. By acting as competitive inhibitors of the enzyme's natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt folate synthesis, leading to bacteriostasis.
A comparative study on the antibacterial activity of p-toluenesulfonamide derivatives against Escherichia coli and Staphylococcus aureus highlights the potential of this structural class. nih.gov The study synthesized two series of sulfonamides and found that the α-toluenesulfonamide derivatives were generally more active than their p-toluenesulfonamide counterparts, suggesting that the specific arrangement of substituents significantly impacts antimicrobial efficacy. nih.gov
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation. nih.govresearchgate.net Inhibiting this system is a promising anti-virulence strategy. nih.gov While there is no direct evidence of this compound acting as a quorum sensing inhibitor, research on analogous structures suggests this is a plausible area of activity.
Studies have shown that small molecules can act as QS inhibitors. For example, N-decanoyl cyclopentylamide has been identified as a potent inhibitor of the las and rhl quorum-sensing systems in Pseudomonas aeruginosa, interfering with the interaction between response regulators and autoinducers. nih.gov This leads to a reduction in the production of virulence factors like elastase and pyocyanin, and inhibits biofilm formation. nih.gov Similarly, vanillin (B372448) has demonstrated significant inhibitory effects on both short-chain and long-chain acyl homoserine lactone (AHL) molecules, which are key signaling molecules in QS systems. researchgate.net Given the structural diversity of known QS inhibitors, the this compound scaffold represents a potential candidate for investigation in this area.
Analysis of Structure-Activity Relationships (SAR)
The biological activity of this compound is intrinsically linked to its three-dimensional structure and the nature of its chemical substituents. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecule can enhance or diminish its interactions with biological targets.
Impact of Substituent Effects on Molecular Interactions
The substituents on the phenyl and benzenesulfonamide rings play a critical role in defining the molecule's biological and chemical properties. The methyl groups at the N- and 4-positions of this compound are key features.
SAR studies of other compound classes, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, have demonstrated a strong correlation between the inhibitory concentrations against a specific enzyme (USP1/UAF1) and the resulting activity in cancer cells. nih.gov This underscores the importance of optimizing substituents to achieve desired biological outcomes.
Correlation between Structural Features and Biological Target Binding Affinities
The specific arrangement of atoms and functional groups in this compound determines its affinity for biological targets. The sulfonamide group (-SO2N-) is a key pharmacophore, capable of forming hydrogen bonds and other non-covalent interactions with receptor sites.
In the context of HIV non-nucleoside reverse transcriptase inhibitors, SAR studies on benzophenones revealed the significant impact of substituents on the different rings for binding affinity. acs.org For example, replacing a p-chloro group with a trifluoromethyl group on the B-ring resulted in compounds that were active but less potent, indicating a subtle but critical interplay between electronic effects and binding. acs.org Similarly, in the development of apoptosis inducers based on a 4-anilinoquinazoline (B1210976) scaffold, replacing a chloro group with a methyl group led to the identification of a potent clinical candidate. nih.gov This highlights that even small changes, such as the methyl groups in this compound, can profoundly influence binding affinity and subsequent biological response. The conformation of the C-SO2-NH-C segment and the dihedral angle between the aromatic rings are crucial structural parameters influencing these interactions. nih.gov
Exploration of Molecular Interactions with Diverse Biological Targets
The this compound scaffold holds the potential to interact with a variety of biological targets due to its structural features, including aromatic rings capable of pi-stacking interactions and a sulfonamide group that can act as a hydrogen bond donor and acceptor. While specific targets for this exact compound are not extensively documented, the broader sulfonamide class interacts with numerous enzymes and receptors.
The primary and most well-known targets for sulfonamides are microbial enzymes like dihydropteroate synthase. nih.gov However, their activity is not limited to microbes. The potential anti-cancer activity of related compounds suggests interactions with proteins involved in cell cycle regulation and apoptosis, such as caspases and kinases. nih.govnih.govelsevierpure.com The development of sulfonamide-based inhibitors for targets like the deubiquitinating enzyme USP1/UAF1 further illustrates the versatility of this chemical class. nih.gov
The table below summarizes the biological activities observed for this compound and structurally related compounds, indicating the diversity of potential molecular interactions.
| Compound Class/Derivative | Observed Biological Activity | Potential Target Class | Reference |
| p-Toluenesulfonamides | Antibacterial | Microbial Enzymes | nih.gov |
| p-Toluenesulfonamide | Potential Antineoplastic | Apoptosis-related proteins (e.g., Cathepsin B) | nih.gov |
| MMPT (Thiazolone derivative) | Apoptosis Induction in Cancer Cells | Caspases, JNK | nih.govelsevierpure.com |
| N-acyl cyclopentylamides | Quorum Sensing Inhibition | QS Regulator Proteins (e.g., LasR, RhlR) | nih.gov |
| 4-Anilinoquinazolines | Apoptosis Induction | Not specified | nih.gov |
This table demonstrates that the core structure present in this compound is a viable scaffold for targeting a range of biological molecules involved in different pathological processes. Further research is needed to elucidate the specific molecular targets of this compound itself.
Advanced Research Directions and Emerging Methodologies
Synergistic Integration of Experimental and Computational Research Paradigms
The convergence of experimental techniques and computational modeling represents a powerful strategy for accelerating research into sulfonamides like N,4-Dimethyl-N-phenylbenzenesulfonamide. This synergistic approach allows for a detailed elucidation of molecular structure, properties, and reactivity that is not always possible through experimentation alone.
Experimental data, such as that obtained from X-ray crystallography, provides precise information on the three-dimensional arrangement of atoms in the solid state. For instance, studies on analogs like 2,4-Dimethyl-N-phenylbenzenesulfonamide have detailed the conformations of the N-C bonds and the torsion angles of the C-SO2-NH-C groups. nih.gov This empirical data is invaluable for validating and refining computational models.
Computational methods, particularly Density Functional Theory (DFT), can then be employed to investigate the electronic structure, vibrational frequencies (FT-IR), and chemical shifts (NMR) of this compound. bldpharm.com By comparing these theoretical calculations with experimental spectra, researchers can gain a more robust understanding of the compound's behavior in different environments. This integrated approach is crucial for predicting the properties of novel, yet-to-be-synthesized analogs, thereby guiding experimental efforts toward the most promising candidates.
Development of Novel Synthetic Strategies for Complex Sulfonamide Architectures
The synthesis of this compound and other structurally complex sulfonamides is an area of active research, with a focus on developing more efficient, sustainable, and versatile methods. Traditional methods for creating the sulfonamide bond often involve the reaction of a sulfonyl chloride with an amine. For example, 2,4-dimethylbenzenesulfonyl chloride can be reacted with aniline (B41778) to produce the corresponding sulfonamide. nih.govnih.gov
More advanced synthetic methodologies are now emerging. These include novel catalytic systems and the use of a broader range of starting materials to construct intricate molecular architectures. The development of facile, high-yield synthetic routes is critical for creating libraries of this compound analogs for screening and other research purposes. nih.gov The ability to readily modify the aromatic rings and the substituents on the nitrogen atom opens up a vast chemical space for exploration.
Computational Design and Rational Optimization of Sulfonamide Scaffolds
Computational chemistry plays a pivotal role in the rational design and optimization of sulfonamide scaffolds, including that of this compound. Through molecular modeling, researchers can simulate the interaction of these compounds with biological targets, such as enzymes. This allows for the prediction of binding affinities and the identification of key structural features that contribute to biological activity.
A notable example in a related class of compounds is the use of computational methods to identify N-phenylbenzenesulfonamides as inhibitors of lactate (B86563) dehydrogenase A (LDHA), a promising target in cancer therapy. sigmaaldrich.com By understanding the structure-activity relationships (SAR) at a molecular level, it is possible to design new analogs of this compound with enhanced potency and selectivity. This in-silico approach significantly reduces the time and cost associated with traditional trial-and-error drug discovery.
Application of Machine Learning and Artificial Intelligence in Sulfonamide Research
Machine learning (ML) and artificial intelligence (AI) are revolutionizing how chemical research is conducted, and the field of sulfonamides is no exception. These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human researchers. nih.gov
Exploration of this compound and its Analogs in Materials Science and Other Non-Biological Applications
While much of the focus on sulfonamides has been in the biomedical field, there is growing interest in their application in materials science. The rigid structure and potential for hydrogen bonding in compounds like this compound make them interesting building blocks for the creation of novel materials with unique properties.
Aromatic sulfonamides can be incorporated into polymers to enhance their thermal stability and other physical properties. There is potential for this compound and its derivatives to be used in the development of specialty polymers, resins, or as components in more complex material systems. Further research is needed to fully explore the utility of this compound as a precursor for functional materials.
Compound Data
Below is a table summarizing some of the key properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C14H15NO2S | |
| Molecular Weight | 261.34 g/mol | |
| CAS Number | 599-62-2 | |
| Appearance | Solid | |
| Melting Point | Not available | |
| Boiling Point | 391.7 °C at 760 mmHg | |
| Solubility | Not available | |
| LogP | 3.90 |
Q & A
What synthetic methodologies are recommended for preparing N,4-Dimethyl-N-phenylbenzenesulfonamide with high purity?
Basic Research Question
The synthesis typically involves sulfonylation of 4-methylaniline derivatives. A stepwise approach includes:
- Sulfonylation : Reacting 4-methylbenzenesulfonyl chloride with N-methylaniline under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and confirm purity via NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.4–2.6 ppm) .
How can crystallographic data for this compound be resolved when structural refinements yield contradictory bond parameters?
Advanced Research Question
Discrepancies in bond lengths/angles (e.g., S–N or C–S bonds) may arise from thermal motion or disorder. Mitigation strategies include:
- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal vibrations.
- Software Tools : Use SHELXL for refinement, applying restraints or constraints for disordered regions. Reference orthorhombic crystal parameters (e.g., space group Pca2, a = 19.113 Å, b = 8.929 Å, c = 15.781 Å) as a baseline .
- Validation : Cross-check with tools like PLATON or CCDC Mercury to identify outliers in geometric parameters .
What spectroscopic techniques are most effective for distinguishing this compound from structurally similar sulfonamides?
Basic Research Question
Combine NMR, NMR, and IR spectroscopy:
- NMR : Look for distinct methyl resonances (N–CH at δ ~2.9 ppm; aryl-CH at δ ~2.4 ppm) and sulfonamide S=O stretching in IR (~1330–1350 cm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 260) and fragmentation patterns (e.g., loss of SO group) .
How can computational methods predict the biological activity of this compound derivatives?
Advanced Research Question
Employ QSAR and molecular docking to model interactions:
- QSAR : Use descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects with antimicrobial or anticancer activity. Compare with analogs (e.g., 4-chloro-N-phenyl derivatives) .
- Docking : Target enzymes such as carbonic anhydrase or tyrosine kinases. Use AutoDock Vina with PDB structures (e.g., 3EY8) to assess binding affinities .
What strategies address discrepancies in biological activity data across studies involving this compound analogs?
Advanced Research Question
Contradictions in bioactivity (e.g., IC variability) may stem from assay conditions or impurities. Solutions include:
- Standardized Protocols : Use identical cell lines (e.g., MCF-7 for anticancer studies) and solvent controls (DMSO ≤0.1%).
- Impurity Profiling : Analyze via HPLC-MS to confirm compound integrity (>98% purity) .
How does the electronic environment of the sulfonamide group influence reactivity in cross-coupling reactions?
Advanced Research Question
The electron-withdrawing sulfonamide group activates the aryl ring for electrophilic substitution. Key factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
